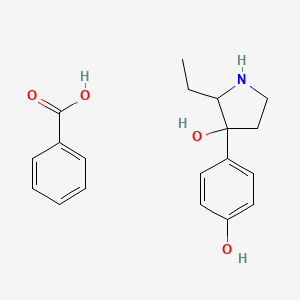
2-Ethyl-3-(p-hydroxyphenyl)-3-pyrrolidinol benzoate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-(p-hydroxyphenyl)-3-pyrrolidinol benzoate (salt) is an organic compound that features a pyrrolidine ring substituted with an ethyl group and a hydroxyphenyl group. The benzoate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(p-hydroxyphenyl)-3-pyrrolidinol benzoate (salt) typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl group and the p-hydroxyphenyl group onto the pyrrolidine ring can be done using Friedel-Crafts alkylation and aromatic substitution reactions.
Benzoate Formation: The final step involves the esterification of the hydroxyl group with benzoic acid, followed by conversion to the salt form using a suitable base.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-(p-hydroxyphenyl)-3-pyrrolidinol benzoate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-(p-hydroxyphenyl)-3-pyrrolidinol benzoate (salt) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-(p-hydroxyphenyl)-3-pyrrolidinol benzoate (salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-3-(p-hydroxyphenyl)-3-pyrrolidinol
- 3-(p-Hydroxyphenyl)-3-pyrrolidinol benzoate
- 2-Ethyl-3-pyrrolidinol benzoate
Uniqueness
2-Ethyl-3-(p-hydroxyphenyl)-3-pyrrolidinol benzoate (salt) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoate salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
94915-23-8 |
|---|---|
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
benzoic acid;2-ethyl-3-(4-hydroxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2.C7H6O2/c1-2-11-12(15,7-8-13-11)9-3-5-10(14)6-4-9;8-7(9)6-4-2-1-3-5-6/h3-6,11,13-15H,2,7-8H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
IBAXDBPFSUEWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CCN1)(C2=CC=C(C=C2)O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















